(3E)-3-[(3-bromo-4-fluoroanilino)-nitrosomethylidene]-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole
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Overview
Description
The compound with the identifier “(3E)-3-[(3-bromo-4-fluoroanilino)-nitrosomethylidene]-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole” is known as epacadostat. Epacadostat is a small molecule pharmaceutical that is currently being investigated in clinical studies. It is active against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the regulation of immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epacadostat involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions, including condensation, cyclization, and functional group modifications. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of epacadostat typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, filtration, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Epacadostat undergoes various types of chemical reactions, including:
Oxidation: Epacadostat can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving epacadostat include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of epacadostat may yield oxidized derivatives with modified functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
Epacadostat has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses, particularly in the context of cancer immunotherapy.
Medicine: Under clinical investigation for its potential use in treating various cancers by enhancing the immune system’s ability to target and destroy cancer cells.
Mechanism of Action
Epacadostat exerts its effects by inhibiting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is involved in the catabolism of tryptophan, an essential amino acid. By inhibiting IDO1, epacadostat reduces the levels of kynurenine, a metabolite of tryptophan, thereby modulating immune responses. This inhibition leads to the activation of immune cells, such as T cells, which can then target and destroy cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to epacadostat include other IDO1 inhibitors, such as:
Indoximod: Another IDO1 inhibitor with a different mechanism of action.
Navoximod: A small molecule inhibitor of IDO1 with similar therapeutic applications.
Uniqueness
Epacadostat is unique in its specific inhibition of IDO1 and its potential use in combination with other immunotherapies to enhance anti-tumor responses. Its ability to modulate the immune system by targeting a key enzyme in the tryptophan catabolism pathway sets it apart from other compounds with similar therapeutic goals .
Properties
IUPAC Name |
(3E)-3-[(3-bromo-4-fluoroanilino)-nitrosomethylidene]-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN7O4S/c12-7-5-6(1-2-8(7)13)17-11(18-21)9-10(20-24-19-9)15-3-4-16-25(14,22)23/h1-2,5,16-17,19H,3-4H2,(H,15,20)(H2,14,22,23)/b11-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBKTZBXSBLTDK-PKNBQFBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=C2C(=NON2)NCCNS(=O)(=O)N)N=O)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N/C(=C\2/C(=NON2)NCCNS(=O)(=O)N)/N=O)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN7O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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